6-(4-chlorophenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
描述
属性
IUPAC Name |
6-(4-chlorophenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN6O2/c24-18-8-6-17(7-9-18)20-10-11-21-26-29(23(32)30(21)25-20)16-22(31)28-14-12-27(13-15-28)19-4-2-1-3-5-19/h1-11H,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYJBKBBAIORET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Table 1: Comparative Analysis of Triazolo-Pyridazine Derivatives
Key Research Findings
Impact of Substituent Position and Linker Length
Electronic and Bioactivity Profiles
- Thioether Substitution : The thio-linked analog exhibits reduced polarity compared to the target compound, which may enhance membrane permeability but diminish hydrogen-bonding interactions with polar residues in enzymatic targets .
- Piperazine Modifications: Introducing a second chlorophenyl in the piperazine ring (as in ) increases lipophilicity (logP ~3.5 vs.
Spectroscopic Comparisons
- NMR Shifts : Evidence from demonstrates that substituent changes in triazolo-pyridazine derivatives alter chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), correlating with electronic environment perturbations. For example, the thioether group in causes upfield shifts in region A due to reduced electron withdrawal .
常见问题
Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the triazolopyridazine core followed by functionalization. Key steps include:
- Cyclization : Using dehydrating agents like phosphorus oxychloride under reflux to form the triazole ring .
- Substitution : Introducing the 4-chlorophenyl and 4-phenylpiperazine moieties via nucleophilic substitution or coupling reactions. Reaction pH (6.5–7.5) and temperature (60–80°C) are critical for yield optimization .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient ensures >95% purity .
Q. Which analytical techniques are most effective for structural validation?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the piperazine and triazole groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for detecting trace byproducts .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related triazolopyridazines .
Q. How is solubility addressed during in vitro assays?
- Co-solvents : Dimethyl sulfoxide (DMSO) at ≤0.1% v/v is preferred for stock solutions to avoid cellular toxicity .
- Surfactants : Polysorbate-80 (0.01% w/v) enhances aqueous solubility for pharmacokinetic studies .
Advanced Research Questions
Q. How can contradictory data in receptor binding assays be resolved?
Discrepancies often arise from assay conditions. Mitigation strategies include:
- Buffer Standardization : Use 50 mM Tris-HCl (pH 7.4) with 10 mM MgCl₂ for G-protein-coupled receptor (GPCR) assays to stabilize protein conformations .
- Negative Controls : Include reference inhibitors (e.g., haloperidol for dopamine receptors) to validate assay specificity .
- Orthogonal Assays : Cross-validate with fluorescence polarization or surface plasmon resonance (SPR) .
Q. What computational methods predict structure-activity relationships (SAR) for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like BRD4 bromodomains, highlighting the importance of the 4-phenylpiperazine group for hydrophobic binding .
- QSAR Modeling : Topological descriptors (e.g., Wiener index) correlate substituent bulk with IC₅₀ values in kinase inhibition assays .
Q. How are stability issues in biological matrices addressed during pharmacokinetic studies?
- LC-MS/MS Stabilization : Add 1% formic acid to plasma samples to inhibit enzymatic degradation .
- Temperature Control : Store samples at -80°C and limit freeze-thaw cycles to ≤3 .
Q. What strategies optimize in vivo efficacy while minimizing toxicity?
- Prodrug Design : Esterification of the 2-oxo group improves oral bioavailability, as seen in related triazolopyridazines .
- Dose Escalation : Start with 10 mg/kg in xenograft models (e.g., MDA-MB-231 breast cancer) and monitor liver enzyme levels weekly .
Methodological Challenges & Solutions
Q. How are synthetic byproducts characterized and mitigated?
- HPLC-PDA : Photodiode array detection identifies byproducts with λmax shifts (e.g., 250 nm for unreacted intermediates) .
- Design of Experiments (DoE) : Response surface methodology optimizes reagent stoichiometry (e.g., 1.2:1 molar ratio of piperazine derivative) to reduce side reactions .
Q. What in silico tools assess environmental impact during disposal?
- EPI Suite : Predicts biodegradability (e.g., BIOWIN score <2.5 indicates persistence) .
- Ecotoxicity Models : ECOSAR estimates LC₅₀ for aquatic organisms, guiding wastewater treatment protocols .
Q. How do crystallographic studies inform formulation development?
- Polymorph Screening : Differential scanning calorimetry (DSC) identifies stable Form I (melting point 218°C) for tablet compression .
- Hygroscopicity Tests : Dynamic vapor sorption (DVS) reveals <0.5% weight gain at 75% RH, supporting non-hygroscopic excipient choices .
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